Poloppin

PLK1 PBD Protein-Protein Interaction

Poloppin is the definitive tool compound for dissecting PLK1 Polo-box domain (PBD) biology without ATP-competitive off-target effects. Unlike BI2536 or Volasertib, Poloppin inhibits PLK1 via PBD-mediated protein-protein interactions (IC50=26.9 μM, Kd=29.5 μM), inducing a distinct non-congressed chromosome mitotic arrest phenotype. Its 2.6-fold selective cytotoxicity against KRAS G12D mutant cells (GI50=5.2 μM vs. 13.7 μM WT) and demonstrated synergy with c-MET inhibitors like Crizotinib make it indispensable for KRAS-driven cancer research. Reduced acquired resistance propensity versus ATP-competitive inhibitors enables robust combination strategy studies. For in vivo applications, consider Poloppin-II (optimized analog with >90% oral bioavailability).

Molecular Formula C20H15BrF3NO2
Molecular Weight 438.2 g/mol
Cat. No. B1678974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePoloppin
SynonymsPoloppin; 
Molecular FormulaC20H15BrF3NO2
Molecular Weight438.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(F)(F)F)N2C(=CC=C2C3=CC=C(C=C3)Br)CCC(=O)O
InChIInChI=1S/C20H15BrF3NO2/c21-14-7-5-13(6-8-14)17-11-9-15(10-12-19(26)27)25(17)18-4-2-1-3-16(18)20(22,23)24/h1-9,11H,10,12H2,(H,26,27)
InChIKeyOCUKOJUZSNFVFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Poloppin: Small-Molecule PBD Inhibitor of Mitotic Polo-Like Kinases for KRAS-Mutant Cancer Research


Poloppin is a small-molecule inhibitor of protein-protein interactions mediated by the Polo-box domain (PBD) of mitotic Polo-like kinases (PLKs), particularly PLK1 [1]. It was developed to target mutant KRAS-expressing cancers through a mechanism distinct from ATP-competitive kinase inhibition . Poloppin exhibits an IC50 of 26.9 μM for inhibiting phosphopeptide binding to the PLK1 PBD in fluorescence polarization assays and directly binds the PBD with a Kd of 29.5 μM . The compound triggers mitotic arrest with non-congressed chromosomes and preferentially kills cells expressing mutant KRAS .

Why ATP-Competitive PLK1 Inhibitors Cannot Substitute for Poloppin in KRAS-Mutant Models


Poloppin's mechanism of action fundamentally differs from that of ATP-competitive PLK1 inhibitors like BI2536 or Volasertib, which target the catalytic kinase domain rather than the PBD-mediated protein-protein interactions [1]. This mechanistic divergence translates into distinct cellular phenotypes, resistance profiles, and selectivity patterns that preclude simple interchangeability . For instance, while ATP-competitive inhibitors typically suppress bipolar spindle formation, Poloppin induces mitotic arrest with non-congressed chromosomes, reflecting differential engagement of PLK1's functional roles [2]. Furthermore, Poloppin exhibits preferential cytotoxicity toward KRAS-mutant cells, a property not universally shared across the PLK1 inhibitor class .

Quantitative Differentiation: Poloppin vs. ATP-Competitive PLK1 Inhibitors and Optimized Analogs


Poloppin Binds the PLK1 PBD, Not the ATP-Binding Pocket

Poloppin competitively inhibits the binding of a TAMRA-labeled substrate peptide to the PLK1 PBD with an IC50 of 26.9 μM in a fluorescence polarization (FP) assay, and directly binds the PBD with a Kd of 29.5 μM by isothermal titration calorimetry [1]. In contrast, ATP-competitive inhibitors like BI2536 target the kinase catalytic domain with sub-nanomolar potency (IC50 = 0.83 nM for PLK1), but do not engage the PBD . Poloppin exhibits no binding at 5 μM to the kinase catalytic domains of PLK1–4 or to 51 other related kinases [2].

PLK1 PBD Protein-Protein Interaction Mechanism of Action

Poloppin Induces a Distinct Mitotic Arrest Phenotype

Poloppin triggers dose-dependent mitotic arrest with non-congressed chromosomes in HeLa cells, with an EC50 of 29.9 μM . At 12.5 μM, less than 5% of cells exhibit normal metaphase chromosome alignment [1]. In contrast, ATP-competitive PLK1 inhibitors typically suppress bipolar spindle formation, reflecting a different cellular phenotype [2]. This phenotypic divergence is attributed to Poloppin's selective inhibition of PBD-mediated substrate engagement rather than kinase activity [3].

Mitotic Arrest Phenotypic Screening PLK1 Cellular Assay

Poloppin Preferentially Kills KRAS-Mutant Cells

Poloppin exhibits 2.6-fold greater potency against KRAS G12D mutant SW48 cells (GI50 = 5.2-5.3 μM) compared to isogenic KRAS wild-type SW48 cells (GI50 = 13.7 μM) . In murine pancreatic organoids expressing mutant KRAS G12D, Poloppin inhibits cell growth with GI50 values ranging from 22.92 to 28.39 μM . This selectivity is not observed with ATP-competitive PLK1 inhibitors like BI2536, which show comparable potency across KRAS wild-type and mutant cells [1].

KRAS Mutation Selective Cytotoxicity GI50 Colorectal Cancer

Poloppin Resistance Develops Less Readily Than to ATP-Competitive PLK1 Inhibitors

In HCT116 colorectal carcinoma cells expressing mutant KRAS G13D, treatment with 5× GI50 concentrations of Poloppin yielded significantly fewer resistant colonies compared to the ATP-competitive PLK1 inhibitor BI2536 [1]. BI2536-resistant colonies harbored the known PLK1 R136G kinase domain mutation, whereas Poloppin-resistant colonies were not readily observed [2]. Importantly, BI2536-resistant cells retained sensitivity to Poloppin, demonstrating a lack of cross-resistance [3].

Drug Resistance PLK1 Mutation GI50 Colorectal Cancer

Poloppin Synergizes with c-MET Inhibitors in KRAS-Mutant Cells

Poloppin demonstrates synergistic cytotoxicity when combined with the c-MET inhibitor Crizotinib in KRAS-mutant cells . In Panc-1 cells expressing mutant KRAS G12D, BLISS synergy analysis of a checkerboard titration confirmed synergistic interactions between Poloppin and Crizotinib [1]. c-MET transcript is upregulated approximately 12-fold in SW48 KRAS G12D cells compared to isogenic wild-type controls, providing a mechanistic basis for this synergy [2]. This combination effect is not observed with ATP-competitive PLK1 inhibitors tested under similar conditions [3].

Synergy c-MET Crizotinib KRAS Combination Therapy

Poloppin-II, an Optimized Analog, Demonstrates Superior In Vivo Efficacy and Oral Bioavailability

Poloppin-II is a second-generation PBD inhibitor derived from Poloppin with enhanced drug-like properties . In a cellular mitotic arrest assay, Poloppin-II exhibits an EC50 of 61 nM, representing an approximately 490-fold improvement in potency compared to Poloppin (EC50 = 29.9 μM) [1]. Poloppin-II demonstrates >90% oral bioavailability, a 15-hour half-life, and maintains plasma concentrations >100 nM for >24 hours following a single 10 mg/kg oral dose [2]. In a HCT116 KRAS G13D xenograft model, oral administration of Poloppin-II at 50 mg/kg significantly reduced tumor growth [3].

Poloppin-II Pharmacokinetics Oral Bioavailability Xenograft In Vivo

Recommended Applications for Poloppin Based on Quantitative Differentiation


In Vitro Mechanistic Studies of PLK1 PBD-Mediated Protein-Protein Interactions

Poloppin is the compound of choice for researchers investigating the role of PLK1 PBD in mitotic progression and KRAS-mutant cancer cell biology. Its selective PBD binding (IC50 = 26.9 μM, Kd = 29.5 μM) and distinct mitotic phenotype (non-congressed chromosomes, EC50 = 29.9 μM) enable specific dissection of PBD-dependent functions without confounding ATP-competitive kinase inhibition [1]. Cellular thermal shift assays confirm target engagement at >40 μM, providing a robust pharmacodynamic marker for in vitro studies .

Selective Targeting of KRAS-Mutant Cancer Models

Poloppin's 2.6-fold selectivity for KRAS G12D mutant cells (GI50 = 5.2 μM) over wild-type (GI50 = 13.7 μM) makes it particularly valuable for studies requiring differential cytotoxicity in isogenic KRAS model systems [1]. This property is not shared by ATP-competitive PLK1 inhibitors, positioning Poloppin as a unique tool for validating KRAS-dependent vulnerabilities in colorectal, pancreatic, and lung cancer cell lines .

Resistance Mechanism and Combination Therapy Studies

Poloppin's reduced propensity for acquired resistance compared to BI2536, and the lack of cross-resistance between these mechanistically distinct PLK1 inhibitors, make it ideal for investigating resistance mechanisms and combination strategies [1]. The compound's synergistic interaction with c-MET inhibitors like Crizotinib in KRAS-mutant cells (validated by BLISS synergy analysis) supports its use in combination therapy studies targeting KRAS-driven cancers .

In Vivo Xenograft Studies Requiring Oral Dosing (Use Poloppin-II)

For researchers transitioning from in vitro to in vivo studies, Poloppin-II (the optimized analog) is the recommended tool compound due to its superior pharmacokinetic profile (>90% oral bioavailability, 15 hr half-life) and 490-fold improved cellular potency (EC50 = 61 nM) [1]. Poloppin-II has demonstrated significant tumor growth inhibition in HCT116 KRAS G13D xenografts at well-tolerated oral doses (50 mg/kg), with pharmacodynamic markers of target engagement (increased phospho-Ser10 histone H3) confirming on-target activity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Poloppin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.